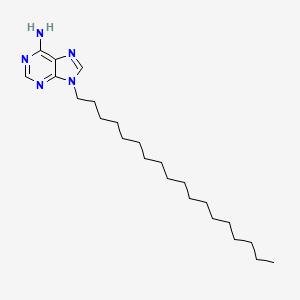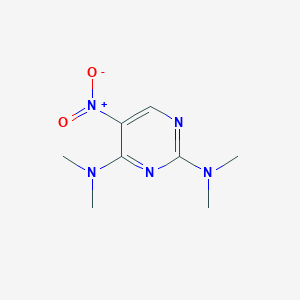![molecular formula C11H18ClN3O2 B14009859 N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride CAS No. 13022-18-9](/img/structure/B14009859.png)
N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with a hydroxyethyl group and a methylhydrazinylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride typically involves the reaction of 4-formylbenzoic acid with 2-hydroxyethylamine to form an intermediate, which is then reacted with methylhydrazine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methylhydrazinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the benzamide core may produce a primary amine.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme activity or as a ligand for receptor binding studies.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the methylhydrazinylmethyl group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)benzamide: Lacks the methylhydrazinylmethyl group, resulting in different chemical reactivity and biological activity.
4-(2-hydroxyethyl)benzamide: Similar structure but without the methylhydrazinylmethyl group, leading to distinct properties.
N-(2-hydroxyethyl)-4-methylbenzamide: Contains a methyl group instead of the methylhydrazinylmethyl group, affecting its chemical behavior and applications.
Uniqueness
N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride is unique due to the presence of both the hydroxyethyl and methylhydrazinylmethyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
13022-18-9 |
|---|---|
Formule moléculaire |
C11H18ClN3O2 |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-12-14-8-9-2-4-10(5-3-9)11(16)13-6-7-15;/h2-5,12,14-15H,6-8H2,1H3,(H,13,16);1H |
Clé InChI |
AXFYBTLISPIYBS-UHFFFAOYSA-N |
SMILES canonique |
CNNCC1=CC=C(C=C1)C(=O)NCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


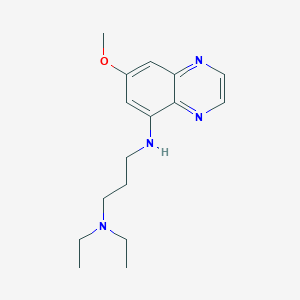
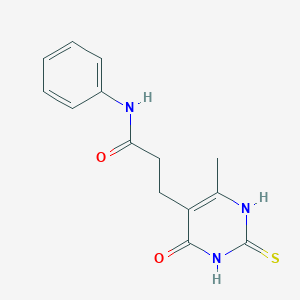
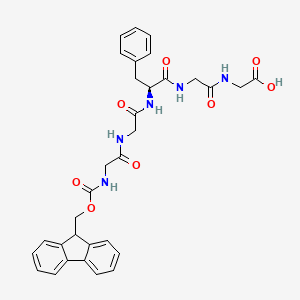

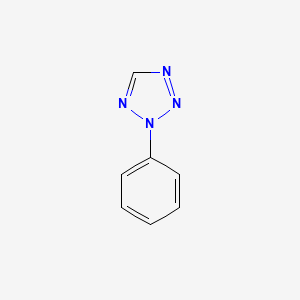
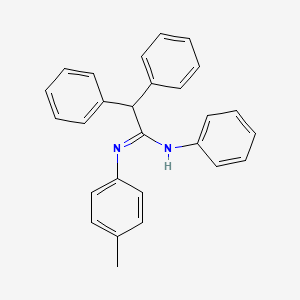
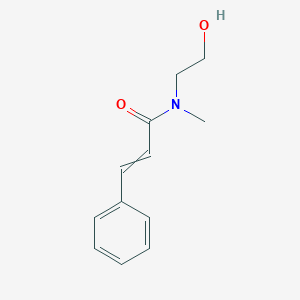
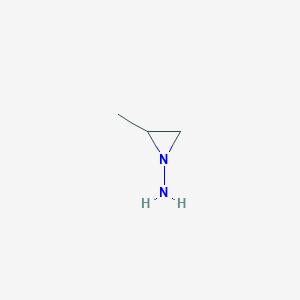
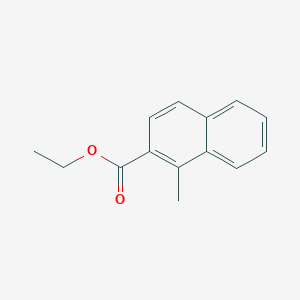


![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
